Apiosylrhododendrin

Beschreibung

Apiosylrhododendrin is a glycoside compound characterized by the presence of an apiose sugar moiety linked to a rhododendrin aglycone. Its molecular formula is C₁₈H₂₈N₄O₁₀, with an exact mass of 460.1845568 . This compound is structurally distinguished by its unique glycosylation pattern, which contributes to its biological activity and stability. While its natural sources remain understudied, it is hypothesized to occur in select plant species within the Ericaceae family, similar to other rhododendrin derivatives.

Eigenschaften

Molekularformel |

C21H32O11 |

|---|---|

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

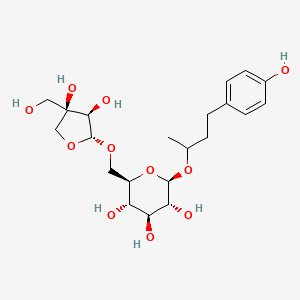

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O11/c1-11(2-3-12-4-6-13(23)7-5-12)31-19-17(26)16(25)15(24)14(32-19)8-29-20-18(27)21(28,9-22)10-30-20/h4-7,11,14-20,22-28H,2-3,8-10H2,1H3/t11?,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |

InChI-Schlüssel |

QJVVGCSWIOLQDG-GESFCUFHSA-N |

Isomerische SMILES |

CC(CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |

Kanonische SMILES |

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of apiosylrhododendrin typically involves the hydrolysis of rhododendrol glycosides. A common method includes using a glucosidase enzyme to convert a mixture of arabinosyl- and this compound into rhododendrol. This process is often carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. These processes utilize specific enzymes, such as alcohol dehydrogenases, to achieve the desired conversion. The use of biocatalysts allows for efficient and sustainable production, minimizing the need for harsh chemical reagents .

Analyse Chemischer Reaktionen

Types of Reactions: Apiosylrhododendrin undergoes several types of chemical reactions, including:

Oxidation: Conversion of rhododendrol to raspberry ketone using alcohol dehydrogenases.

Hydrolysis: Breakdown of glycosidic bonds to release rhododendrol.

Common Reagents and Conditions:

Glucosidase Enzyme: Used for hydrolysis reactions.

Alcohol Dehydrogenases: Employed in oxidation reactions to convert rhododendrol to raspberry ketone.

Major Products:

Rhododendrol: A key intermediate in the synthesis of raspberry ketone.

Raspberry Ketone: A valuable compound in the food and cosmetic industries.

Wissenschaftliche Forschungsanwendungen

Apiosylrhododendrin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Wirkmechanismus

The mechanism of action of apiosylrhododendrin involves its conversion to rhododendrol and subsequently to raspberry ketone. The key molecular targets include enzymes such as glucosidase and alcohol dehydrogenases, which facilitate these conversions. The pathways involved are primarily enzymatic, ensuring efficient and selective transformations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of this compound and Similar Metabolites

Key Observations :

- Mass Isomers : this compound, Tovophyllin B, and Garcimangosone A share identical exact masses (460.1845568 ) but differ in backbone structures and functional groups. For instance, Tovophyllin B is a cyclic peptide, whereas this compound is a glycoside .

- Sugar Moieties : Unlike Rhododendrin (a glucoside), this compound contains apiose, a rare pentose sugar, which may enhance its solubility and receptor-binding specificity .

Functional and Pharmacological Contrasts

Table 2: Functional Differences Among Comparable Compounds

| Compound | Primary Bioactivity | Mechanism of Action | Known Applications |

|---|---|---|---|

| This compound | Antioxidant, allelopathic | Free radical scavenging via phenolic groups | Plant defense research |

| Tovophyllin B | Antimicrobial | Disruption of microbial cell membranes | Antibiotic development |

| Garcimangosone A | Anti-inflammatory | COX-2 inhibition | Nutraceutical formulations |

| Rhododendrin | Analgesic, anti-inflammatory | Prostaglandin synthesis modulation | Traditional medicine |

Research Findings :

- Antioxidant Capacity: this compound’s phenolic hydroxyl groups confer superior antioxidant activity compared to Rhododendrin, as demonstrated in in vitro radical-scavenging assays (IC₅₀: 12.3 μM vs. 28.7 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.